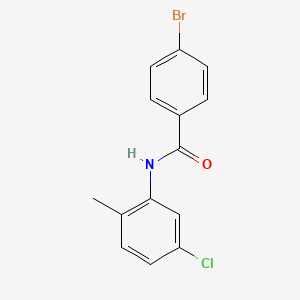

1-(2-Chloro-5-trifluoromethyl-phenyl)-pyrrole-2,5-dione

Vue d'ensemble

Description

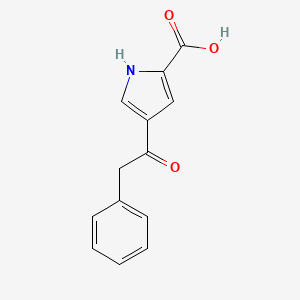

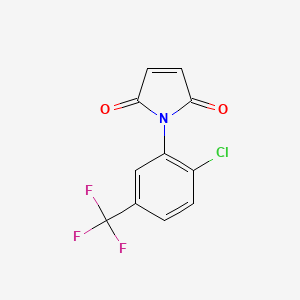

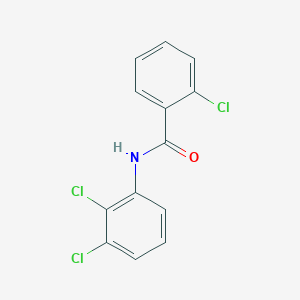

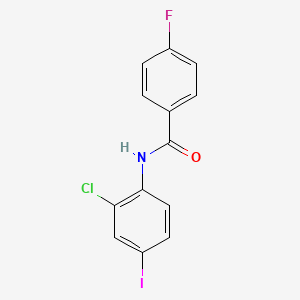

The compound “1-(2-Chloro-5-trifluoromethyl-phenyl)-pyrrole-2,5-dione” is a complex organic molecule. It contains a pyrrole-2,5-dione group, which is a heterocyclic compound containing a five-membered ring with two carbonyl groups and one nitrogen atom . The molecule also contains a 2-chloro-5-trifluoromethylphenyl group, which is a type of aromatic compound with chlorine and trifluoromethyl substituents .

Applications De Recherche Scientifique

Corrosion Inhibition

1-(2-Chloro-5-trifluoromethyl-phenyl)-pyrrole-2,5-dione derivatives have been studied for their potential as corrosion inhibitors. A study by Zarrouk et al. (2015) on 1H-pyrrole-2,5-dione derivatives found that these compounds are effective in inhibiting the corrosion of carbon steel in hydrochloric acid medium. The efficiency of these inhibitors increased with concentration, and their adsorption on the steel surface was found to follow Langmuir's adsorption isotherm, suggesting a primarily chemisorption process (Zarrouk et al., 2015).

Photoluminescent Materials

T. Beyerlein and B. Tieke (2000) described the synthesis of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units, showcasing their application in photoluminescent materials. These polymers exhibited strong photoluminescence and improved photochemical stability compared to saturated polymers, making them suitable for electronic applications (Beyerlein & Tieke, 2000).

Organic Solar Cells

Research by Akhil Gupta et al. (2017) introduced a bifluorenylidene-functionalized H-shaped molecular non-fullerene electron acceptor for organic solar cells. Utilizing the diketopyrrolopyrrole terminal functionalities, the synthesized molecule demonstrated high optical absorption, promising optoelectronic properties, and an impressive open-circuit voltage, leading to an encouraging efficiency when paired with poly(3-hexylthiophene) (Gupta et al., 2017).

Metal Complexes and Biological Activity

D.Tamil Vendan et al. (2010) reported the synthesis of Mannich bases derived from 1-(phenyl(phenylamino)methyl)pyrrolidine-2,5-dione and their complexes with Co (II), Ni (II), Cu (II), and Zn (II). These complexes were characterized for their potential biological activity, highlighting the broad scope of applications for such derivatives (Vendan et al., 2010).

Mécanisme D'action

Target of Action

The primary target of the compound 1-(2-Chloro-5-trifluoromethyl-phenyl)-pyrrole-2,5-dione is Thymidylate synthase . Thymidylate synthase is an essential enzyme for DNA synthesis, as it catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is a critical step in the DNA synthesis pathway .

Mode of Action

It is believed to interact with its target, thymidylate synthase, and inhibit its function . This inhibition disrupts the DNA synthesis pathway, leading to a halt in cell division and growth .

Biochemical Pathways

The compound affects the DNA synthesis pathway by inhibiting the function of Thymidylate synthase . This inhibition disrupts the conversion of dUMP to dTMP, a critical step in DNA synthesis. The downstream effect of this disruption is a halt in cell division and growth .

Result of Action

The molecular effect of the compound’s action is the disruption of the DNA synthesis pathway, leading to a halt in cell division and growth . On a cellular level, this can lead to cell death or apoptosis, particularly in rapidly dividing cells .

Propriétés

IUPAC Name |

1-[2-chloro-5-(trifluoromethyl)phenyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5ClF3NO2/c12-7-2-1-6(11(13,14)15)5-8(7)16-9(17)3-4-10(16)18/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXJLKZHQDGHLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N2C(=O)C=CC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601189566 | |

| Record name | 1-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601189566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloro-5-trifluoromethyl-phenyl)-pyrrole-2,5-dione | |

CAS RN |

34520-60-0 | |

| Record name | 1-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34520-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601189566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (2S,3S)-3-[[(2S)-1-[2-(4-hydroxyphenyl)ethylamino]-3-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B1634717.png)

![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetohydrazide](/img/structure/B1634768.png)